molecular formula C11H6ClNO B8337677 3-Chlorobenzofuro[3,2-c]pyridine

3-Chlorobenzofuro[3,2-c]pyridine

Cat. No. B8337677
M. Wt: 203.62 g/mol
InChI Key: PQFRLZATCAXERB-UHFFFAOYSA-N
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Patent
US09359549B2

Procedure details

2-chloro-5-(2-methoxyphenyl)pyridin-4-amine (7.5 g, 31.96 mmol) was dissolved in glacial acetic acid (200 mL) and concentrated sulfuric acid (1 mL). A solution of t-butylnitrite (11.39 mL, 95.87 mmol) in 10 mL of acetic acid was added drop wise and stirred for 30 minutes. The reaction mixture was concentrated under reduced pressure, dissolved in methylene chloride. The reaction mixture was dried over sodium sulfate, concentrated and the residue was purified by silica column using hexanes and ethyl acetate as eluent to give 5.0 g of title compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
11.39 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](N)[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15]C)=[CH:4][N:3]=1.S(=O)(=O)(O)O.C(ON=O)(C)(C)C>C(O)(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N)C1=C(C=CC=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
11.39 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C1=C(O2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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